molecular formula C24H20N4O4S B11600763 {(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B11600763
M. Wt: 460.5 g/mol
InChI Key: FXCNTIJBXWBTNI-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-{3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the triazolo-thiazole core, followed by the introduction of the indole moiety and the acetic acid group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-{3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets and pathways. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism of action is crucial for developing new therapeutic applications and optimizing its use in various fields.

Comparison with Similar Compounds

When compared to similar compounds, 2-{3-[(5Z)-2-(4-TERT-BUTYLPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds may include other triazolo-thiazole derivatives or indole-based molecules, each with their own distinct properties and uses.

Properties

Molecular Formula

C24H20N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C24H20N4O4S/c1-24(2,3)14-10-8-13(9-11-14)20-25-23-28(26-20)22(32)19(33-23)18-15-6-4-5-7-16(15)27(21(18)31)12-17(29)30/h4-11H,12H2,1-3H3,(H,29,30)/b19-18-

InChI Key

FXCNTIJBXWBTNI-HNENSFHCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2

Origin of Product

United States

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